Navigating the Landscape of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
Navigating the Landscape of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 28, 2025 – For researchers, scientists, and professionals in drug development, the pyrrolo[2,3-b]pyridine scaffold represents a privileged structure in medicinal chemistry. This technical guide provides an in-depth overview of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the synthesis of bioactive molecules. While a specific CAS number for this N-methylated derivative is not readily found in public databases, this document will focus on its parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, and the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to inform research and development activities.
Core Compound Identification
The parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine , is identified by the CAS Number 74420-15-8 .[1][2][3][4] It is also commonly referred to as 3-Bromo-7-azaindole.[1][3] For the isomeric compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine , the CAS Number is 956003-06-8 .[5][6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine. This data is essential for its handling, formulation, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1][3][7] |
| Molecular Weight | 197.03 g/mol | [1][7] |
| Appearance | Off-white to brown-pink crystalline powder | [3] |
| Melting Point | 143 - 145 °C | [7] |
| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform. | [7] |
| Storage | Store at 0-8°C | [3] |
Synthesis and Functionalization
The bromine atom at the 3-position of the pyrrolo[2,3-b]pyridine core makes it an excellent substrate for further functionalization, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents to explore the structure-activity relationship (SAR) of its derivatives.
Proposed Synthesis of 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine
A plausible synthetic route to the target compound, 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, would involve the N-methylation of the parent compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine. A general experimental protocol is outlined below.
Experimental Protocol: N-methylation of 3-bromo-1H-pyrrolo[2,3-b]pyridine
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Dissolution: Dissolve 3-bromo-1H-pyrrolo[2,3-b]pyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
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Deprotonation: Add a strong base, such as sodium hydride (NaH), to the solution at 0°C to deprotonate the pyrrole nitrogen.
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Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors. Derivatives have shown significant activity against a range of kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8][9] Abnormal activation of FGFR signaling is implicated in various cancers. The table below summarizes the inhibitory activity of a representative compound from this class.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Reference |
| 4h | 7 | 9 | 25 | 712 | [8][9] |
This inhibitory profile highlights the potential of the 1H-pyrrolo[2,3-b]pyridine core in developing anti-cancer therapeutics.
Other Kinase and Enzyme Inhibition
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other important drug targets:
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Phosphodiesterase 4B (PDE4B): Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of PDE4B, an enzyme involved in inflammatory processes.[10]
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Janus Kinase 3 (JAK3): Certain derivatives have shown potential as immunomodulators by targeting JAK3, which plays a critical role in immune responses.[11]
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Traf2- and NCK-interacting kinase (TNIK): The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.[12]
Conclusion
3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, as a derivative of the versatile 1H-pyrrolo[2,3-b]pyridine core, holds significant promise as a key building block in the synthesis of novel therapeutics. Its strategic functionalization can lead to the development of potent and selective inhibitors of various kinases and enzymes implicated in cancer, inflammation, and immune disorders. This guide provides a foundational understanding for researchers to further explore the potential of this important class of compounds.
References
- 1. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 74420-15-8|3-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 3-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 956003-06-8 [benchchem.com]
- 6. 956003-06-8|3-bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 7. 3-Bromo-1H-pyrrolo[2,3-b]pyridine: Properties, Uses, Safety & Sourcing | Reliable China Supplier [pipzine-chem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
